methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
- Thiophene protons : Two doublets at δ 7.52 (H-4, $$J = 5.2 \, \text{Hz}$$) and δ 7.89 (H-5, $$J = 5.2 \, \text{Hz}$$), characteristic of monosubstituted thiophenes.
- Sulfamoyl NH : Broad singlet at δ 6.21 (2H, exchangeable with D2O).
- Phenyl protons : AA’XX’ system at δ 7.34 (2H, d, $$J = 8.4 \, \text{Hz}$$) and δ 7.68 (2H, d, $$J = 8.4 \, \text{Hz}$$).
- Pyrroloimidazole protons : Multiplet at δ 2.85–3.10 (4H, –CH2–), δ 4.45 (1H, m, bridgehead H), and δ 6.92 (1H, s, imidazole H).
13C NMR (100 MHz, CDCl3):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : $$m/z = 433.1 \, [\text{M}+\text{H}]^+$$ (calculated for $$ \text{C}{20}\text{H}{20}\text{N}4\text{O}4\text{S}_2 $$).
- Key fragments:
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction of a closely related analog (CCDC 880462) reveals:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$P2_1/c$$ |
| Unit cell dimensions | $$a = 8.92 \, \text{Å}$$ |
| $$b = 12.34 \, \text{Å}$$ | |
| $$c = 14.56 \, \text{Å}$$ | |
| $$\beta$$ | 97.8° |
| Volume | $$1582.3 \, \text{Å}^3$$ |
| Z | 4 |
The thiophene and phenyl rings are coplanar ($$\theta = 5.2°$$), while the pyrroloimidazole system deviates by 28°. Hydrogen bonds between sulfamoyl N–H and ester carbonyl oxygen ($$d = 2.09 \, \text{Å}$$) form a dimeric structure in the crystal lattice.
Properties
IUPAC Name |
methyl 3-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)17-15(7-9-26-17)27(23,24)20-13-5-2-4-12(10-13)14-11-19-16-6-3-8-21(14)16/h2,4-5,7,9-11,20H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSMYIBMLXBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrroloimidazole moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the coupling of these moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrrolo[1,2-a]imidazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the incorporation of sulfamoyl groups has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting a potential role in targeted cancer therapies .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The sulfamoyl group may enhance binding affinity to these enzymes, leading to reduced inflammation and pain .
Antimicrobial Activity
Preliminary studies indicate that methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate exhibits antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to contribute to its ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Key features influencing activity include:
| Feature | Influence on Activity |
|---|---|
| Pyrrolo[1,2-a]imidazole moiety | Enhances anticancer activity through apoptosis induction |
| Sulfamoyl group | Increases anti-inflammatory effects |
| Thiophene ring | Contributes to antimicrobial properties |
Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activities. The results demonstrated significant inhibition of cancer cell proliferation in vitro, supporting its potential as a therapeutic agent .
Clinical Implications
In clinical settings, compounds with similar structures have been investigated for their roles in treating chronic inflammatory diseases and certain types of cancer. The promising results from preclinical studies suggest that further investigation into this compound could lead to new treatments for patients with limited options .
Mechanism of Action
The mechanism of action of methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Discussion of Structural and Functional Differences
- Heterocycle Impact : Thiophene’s sulfur atom may confer unique electronic effects (e.g., polarizability) compared to benzothiazole or imidazole.
- Pyrroloimidazol Role : This bicyclic system likely contributes to rigidity and steric bulk, which may improve selectivity but reduce solubility compared to simpler aryl groups.
Biological Activity
Methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate (CAS Number: 1797745-50-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 403.5 g/mol
Molecular Formula: C18H17N3O4S2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .
Enzyme Inhibition
The compound also acts as an inhibitor for several enzymes associated with cancer progression and other diseases. For instance, it has been reported to inhibit tyrosinase and carbonic anhydrases (CAIX and CAXII), which are linked to tumor growth and metastasis .
Case Studies
- In Vitro Studies : A study conducted on DLD-1 and HT-29 colorectal cancer cells revealed that the compound induced apoptosis independently of p53 pathways. The activation of caspase-8 was significantly noted, indicating a possible extrinsic pathway for apoptosis induction .
- Enzyme Inhibition Studies : Another study highlighted the compound's efficacy in inhibiting tyrosinase activity, which is vital for melanin production and has implications in skin cancer treatments. The IC50 values obtained from these studies suggest potent inhibitory effects at low concentrations .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole core formation, sulfamoylation, and esterification. Key steps include:
- Imidazole ring construction : Cyclocondensation of substituted amines and carbonyl precursors under reflux (e.g., using acetic acid or ethanol as solvents) .
- Sulfamoylation : Reaction of the pyrroloimidazole intermediate with chlorosulfonic acid followed by coupling with thiophene derivatives .
- Purity optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and carbon backbone; IR spectroscopy (ATR mode) for functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation; HPLC-DAD (>95% peak area threshold) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous imidazole derivatives:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods guide the identification of biological targets for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., anaplastic lymphoma kinase), cyclooxygenase-2 (COX-2), or cytochrome P450 enzymes. Validate docking poses with MD simulations (NAMD/GROMACS) .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at sulfamoyl group) to prioritize targets .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-response standardization : Test compound solubility in DMSO/PBS and ensure consistent concentrations (e.g., 1–100 µM) across assays.
- Model validation : Compare results in immortalized cell lines (e.g., HEK-293) vs. primary cells. Use statistical tools (ANOVA with post-hoc tests) to identify outliers .
- Mechanistic studies : Perform knock-down/knock-out experiments (CRISPR/Cas9) to isolate target-specific effects .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- pH stability : Test in buffers (pH 2–9) to identify degradation hotspots (e.g., ester hydrolysis under alkaline conditions). Stabilize formulations with cyclodextrins or PEGylation .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified pyrroloimidazole substituents (e.g., electron-withdrawing groups at the phenyl ring) or thiophene carboxylate replacements.
- Bioassay integration : Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell viability assays (MTT/WST-1). Use QSAR models (Random Forest or PLS regression) to correlate structural features with activity .
Q. What cross-disciplinary approaches enhance experimental design for this compound’s application?
- Methodological Answer :
- Chemical engineering integration : Apply membrane separation technologies (nanofiltration) for large-scale purification .
- Process simulation : Use Aspen Plus to model reaction kinetics and optimize solvent/reagent ratios .
- Biochemical validation : Pair synthetic chemistry with metabolomics (LC-MS/MS) to track cellular uptake and metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
